molecular formula C15H17ClN4O B5524875 N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine

N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine

Cat. No. B5524875
M. Wt: 304.77 g/mol
InChI Key: DFGUVRCDEOIQSC-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its role or use in industry or research .


Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the conditions under which the reaction occurs, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Synthesis and Larvicidal Activity

N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine derivatives have been synthesized and evaluated for larvicidal activity. Compounds in this series showed significant activity against third instar larvae, with some exhibiting excellent activity compared to the standard drug malathion. This indicates potential applications in controlling mosquito populations and related diseases (Gorle et al., 2016).

Development of Novel Tetrahydroquinolino Derivatives

Research has been conducted on the synthesis of novel tetrahydroquinolino derivatives, including those with N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine. These derivatives have been studied for their potential in various applications, showing the versatility of this compound in chemical synthesis (Abdel-rahman et al., 1992).

Applications in Polyimide Synthesis

This compound has been used in the synthesis of new polyimides, demonstrating high glass transition and thermal stability. The resulting polyimides show potential for applications requiring materials with exceptional thermal and mechanical properties (Wang et al., 2008).

Anti-Inflammatory and Analgesic Agents

Derivatives of N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. This research indicates possible pharmaceutical applications for these compounds (Farag et al., 2012).

Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide

Morpholine derivatives of N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine have shown inhibition of tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer research and inflammatory diseases (Lei et al., 2017).

Development of Luminescent Materials

The compound has been used in the development of fluorescent poly(pyridine-imide) acid chemosensors, showcasing its utility in creating materials with unique optical properties (Wang et al., 2008).

Synthesis of Pyrimidine Derivatives

Research on the synthesis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines has been conducted, showing the adaptability of N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine in creating a variety of pyrimidine derivatives with potential biological activities (Thanusu et al., 2010).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves the study of how the compound interacts with biological systems .

Safety and Hazards

This involves the study of the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc .

properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-11-10-14(18-13-4-2-12(16)3-5-13)19-15(17-11)20-6-8-21-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGUVRCDEOIQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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